6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a chloro group, a dimethylamino group, and a trifluoromethyl group, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The chloro, dimethylamino, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like dimethylamine for nucleophilic substitution; electrophiles like chlorine gas for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
6-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Lacks the dimethylamino group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of both the dimethylamino and trifluoromethyl groups in 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity, stability, and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c1-22(2)12-5-4-10(15(17,18)19)7-11(12)21-14(23)9-3-6-13(16)20-8-9/h3-8H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBTYMXCOXWQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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